Methyl 2-(2,4-dihydroxyphenyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,4-dihydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,10-11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSXHUOFRDFPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4070667 | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4070667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67828-42-6 | |
| Record name | (2,4-Hydroxyphenyl)acetic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67828-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4070667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-dihydroxyphenylacetate | |
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Nomenclature and Chemical Classification in Scholarly Contexts
In academic literature, Methyl 2,4-dihydroxyphenylacetate is systematically identified to avoid ambiguity. Its classification is rooted in the functional groups present in its molecular structure.
The compound is categorized as a phenolic ester. bioscience.co.ukmedchemexpress.com The name "Methyl 2,4-dihydroxyphenylacetate" itself provides a clear description of its structure: a methyl group esterified with the carboxylic acid of 2,4-dihydroxyphenylacetic acid. The core is a phenylacetic acid moiety, which is a benzene (B151609) ring substituted with an acetic acid group. The "2,4-dihydroxy" prefix indicates the presence of two hydroxyl (-OH) groups at the second and fourth positions of the benzene ring relative to the acetic acid substituent.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(2,4-dihydroxyphenyl)acetate. Alternative names and synonyms found in chemical databases include Methyl 2,4-dihydroxybenzeneacetate. chemfaces.compharmaffiliates.com
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 67828-42-6 |
| Type of Compound | Phenols |
This interactive table provides key chemical data for Methyl 2,4-dihydroxyphenylacetate. chemfaces.compharmaffiliates.commyskinrecipes.comchemfarms.com
Academic Significance and Research Trajectory of Methyl 2,4 Dihydroxyphenylacetate
The academic significance of Methyl 2,4-dihydroxyphenylacetate stems primarily from its identification as a natural product and its investigated biological effects. targetmol.com Research has explored its origins, potential applications, and interactions with biological systems.
The trajectory of research on this compound has moved from initial isolation and characterization to more focused studies on its biological activities. A notable area of investigation has been its phytotoxic effects, indicating its potential as a natural herbicide. bioscience.co.ukmedchemexpress.com This has led to further exploration of its mechanism of action in plant systems.
Current Research Landscape and Emerging Trends for Methyl 2,4 Dihydroxyphenylacetate
Botanical Sources and Phytochemical Investigations
Phytochemical studies have successfully identified and isolated Methyl 2,4-dihydroxyphenylacetate from a select number of plant species. These investigations are crucial for understanding the distribution of this compound in the plant kingdom.
Nigella damascena Seeds as a Source of Methyl 2,4-Dihydroxyphenylacetate
Nigella damascena, commonly known as love-in-a-mist, is a well-documented botanical source of Methyl 2,4-dihydroxyphenylacetate. The compound has been isolated from the seeds of this plant. Research has highlighted its presence as a natural product within these seeds, where it is considered a phenolic ester with selective phytotoxic properties.
Celtis biondii Herbs as a Source of Methyl 2,4-Dihydroxyphenylacetate
The herbs of Celtis biondii, a species of hackberry, have also been identified as a source for this compound. Phytochemical analysis of Celtis biondii has led to the purification of Methyl 2,4-dihydroxyphenylacetate. The source material for isolation is specified as the herbs of the plant, and chloroform (B151607) has been noted as a solvent used in its extraction from this source.
Other Natural Occurrences of Methyl 2,4-Dihydroxyphenylacetate
Beyond the primary botanical sources, Methyl 2,4-dihydroxyphenylacetate has been reported in a few other species. The natural products occurrence database, LOTUS, indicates its presence in Pueraria montana var. lobata (kudzu) and Maclura tricuspidata (cudrang). Additionally, related but distinct brominated dihydroxyphenylacetic acid derivatives have been produced by a marine-derived fungus of the Aspergillus species when cultured with metal bromides. While not the exact compound, this suggests a potential for microbial production of similar structures.
Table 1: Documented Botanical Sources of Methyl 2,4-Dihydroxyphenylacetate
| Plant Species | Common Name | Part of Plant |
| Nigella damascena | Love-in-a-mist | Seeds |
| Celtis biondii | Hackberry | Herbs |
| Pueraria montana var. lobata | Kudzu | Not specified |
| Maclura tricuspidata | Cudrang | Not specified |
Advanced Isolation and Purification Techniques for Methyl 2,4-Dihydroxyphenylacetate
The isolation of pure Methyl 2,4-dihydroxyphenylacetate from complex plant extracts requires a combination of effective extraction and chromatographic techniques. As a phenolic ester, its purification follows general principles established in natural product chemistry for separating moderately polar compounds.
Chromatographic Separations in Natural Product Chemistry
The purification of phenolic compounds like Methyl 2,4-dihydroxyphenylacetate from crude plant extracts is a multi-step process that often relies on various chromatographic methods to separate compounds based on their physical and chemical properties.
Column Chromatography: This is a fundamental technique for the initial fractionation of crude extracts. For phenolic compounds, stationary phases like silica (B1680970) gel or polyamide are commonly used. To separate phenolics on silica gel, solvent systems often consist of combinations like chloroform-methanol or toluene-ethyl acetate-formic acid. For more targeted separation, gel chromatography using materials like Sephadex LH-20 is effective for purifying phenolic fractions.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and analysis of compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water with methanol (B129727) or acetonitrile (B52724). Size-Exclusion HPLC (SE-HPLC) has also been applied to separate phenolic constituents in their native form, which can be advantageous.
Other Liquid Chromatography Techniques: Medium-Pressure Liquid Chromatography (MPLC) and Counter-Current Chromatography (CCC) are also powerful methods for the preparative isolation of natural products. CCC, in particular, is a liquid-liquid separation technique that avoids the use of a solid support, which can prevent irreversible adsorption of the sample and improve recovery.
Extraction Methodologies for Phenolic Esters
The initial step in isolating Methyl 2,4-dihydroxyphenylacetate is its extraction from the plant matrix. The choice of solvent and method is critical for efficiently extracting phenolic esters while minimizing the degradation or co-extraction of undesirable compounds.
Solvent Extraction: This is the most common method, utilizing solvents of varying polarities. For phenolic compounds, polar organic solvents such as methanol, ethanol, and acetone, often mixed with water, are effective. Ethanol is a preferred solvent due to its low toxicity. The solubility of phenolics is governed by their chemical structure and the polarity of the chosen solvent. Acidifying the solvent can sometimes improve the extraction of phenolic compounds by keeping them in a neutral, less polar form.
Modern Extraction Techniques: To improve efficiency and reduce extraction time and solvent consumption, several advanced techniques have been developed.
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation in the solvent, enhancing cell wall disruption and mass transfer.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. This technique has been shown to be effective for small-molecule phenolic compounds.
Total Synthesis Approaches to Methyl 2,4-dihydroxyphenylacetate
The total synthesis of Methyl 2,4-dihydroxyphenylacetate can be achieved through several chemical routes. A primary method involves the direct esterification of 2,4-dihydroxyphenylacetic acid. cymitquimica.comcymitquimica.com This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, with methanol serving as both the solvent and the reactant. The process involves the protonation of the carboxylic acid group, followed by nucleophilic attack by methanol to form the methyl ester.
Another synthetic approach starts from resorcinol (B1680541) (1,3-dihydroxybenzene). This method involves a multi-step process that may include a Friedel-Crafts acylation or a similar reaction to introduce an acetic acid moiety onto the resorcinol ring, followed by esterification. The specific reagents and conditions can be varied to optimize the yield and purity of the final product. For instance, the acylation of resorcinol can be achieved using chloroacetic acid in the presence of a Lewis acid catalyst.
A patent describes a method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a related compound, which involves the hydrolysis of 4-O-demethylbarbituric acid to 2,4-dihydroxy-3,6-dimethylbenzoic acid, followed by methyl esterification. google.com This highlights the general applicability of esterification as a final step in the synthesis of such compounds.
Derivatization and Analog Synthesis of Methyl 2,4-dihydroxyphenylacetate for Enhanced Bioactivity
To explore and enhance the biological activities of Methyl 2,4-dihydroxyphenylacetate, various derivatives and analogs have been synthesized. These modifications primarily target the ester group, the hydroxyl groups, and the phenyl ring.
Esterification Reactions and Derivatives
The methyl ester group of Methyl 2,4-dihydroxyphenylacetate can be readily converted to other esters through transesterification. This process involves reacting the methyl ester with a different alcohol in the presence of a catalyst. The synthesis of various alkyl esters of phenolic acids, including derivatives of 3,4-dihydroxyphenylacetic acid, has been reported to investigate their antimicrobial and antioxidant potentials. researchgate.netnih.gov By varying the length and structure of the alkyl chain in the ester group, it is possible to modulate the lipophilicity and, consequently, the biological activity of the compound. For example, the synthesis of butanol and hexanol esters of 3,4-dihydroxyphenylacetic acid has been explored to enhance its solubility in oil systems. nih.gov
Modifications of Hydroxyl Groups
The two hydroxyl groups on the phenyl ring of Methyl 2,4-dihydroxyphenylacetate are key sites for chemical modification. These groups can undergo etherification or acylation to produce a wide range of derivatives. Such modifications can influence the compound's hydrogen bonding capacity, solubility, and interaction with biological targets. For instance, the reaction of resorcinol derivatives with chloroacetic acid can lead to the formation of ether linkages. jmchemsci.com The synthesis of novel resorcinol derivatives often involves the protection or modification of these hydroxyl groups to achieve the desired chemical transformations. jmchemsci.com
Substitutions on the Phenylacetate (B1230308) Moiety
Introducing substituents onto the phenyl ring of Methyl 2,4-dihydroxyphenylacetate is another strategy to create analogs with potentially enhanced bioactivity. These substitutions can alter the electronic properties and steric hindrance of the molecule, which can in turn affect its biological function. The synthesis of resorcin researchgate.netarenes from functionalized resorcinols demonstrates the possibility of creating complex macrocycles with modified phenyl units. mdpi.comresearchgate.net While not directly a substitution on Methyl 2,4-dihydroxyphenylacetate itself, this research showcases the chemical feasibility of modifying the core resorcinol structure.
Chemoenzymatic Synthesis and Biocatalytic Transformations of Methyl 2,4-dihydroxyphenylacetate
Chemoenzymatic approaches offer an alternative and often more selective method for the synthesis and modification of Methyl 2,4-dihydroxyphenylacetate. Lipases are commonly used enzymes for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity. The use of Amberlyst-15, a solid acid catalyst, has been reported for the synthesis of esters of 3,4-dihydroxyphenylacetic acid, which is a structurally similar compound. nih.gov This suggests that similar enzymatic or solid-phase catalytic methods could be applied to the synthesis of Methyl 2,4-dihydroxyphenylacetate and its derivatives. Furthermore, a patent details a fermentation process using Aspergillus terreus to produce a precursor that is then chemically converted to a related compound, highlighting the potential of integrating biological and chemical steps in the synthesis. google.com
Mechanistic Aspects of Methyl 2,4-dihydroxyphenylacetate Synthesis
The synthesis of Methyl 2,4-dihydroxyphenylacetate and its derivatives involves several well-understood reaction mechanisms. The acid-catalyzed esterification of 2,4-dihydroxyphenylacetic acid proceeds through a classic Fischer esterification mechanism. This involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A subsequent nucleophilic attack by methanol on the carbonyl carbon leads to a tetrahedral intermediate. The elimination of a water molecule and deprotonation of the ester oxygen then yield the final product.
In syntheses starting from resorcinol, electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are key. The mechanism of these reactions involves the generation of an acylium ion, which then attacks the electron-rich resorcinol ring. The position of substitution is directed by the activating hydroxyl groups. Theoretical investigations have been conducted on the acylation of resorcinol to understand the most probable reaction pathway and the nature of the transition states involved. jmchemsci.com
Phytotoxic Effects and Agricultural Research Applications of Methyl 2,4-Dihydroxyphenylacetate
Methyl 2,4-dihydroxyphenylacetate, isolated from the seeds of Nigella damascena, has demonstrated selective phytotoxic effects. medchemexpress.com Phytotoxicity refers to the detrimental impact of chemical compounds on plant growth, which can include effects like leaf necrosis, inhibited growth, and structural deformities. mdpi.com This characteristic is a key area of investigation in agricultural research for the development of natural herbicides.
The study of phytotoxic compounds is crucial for creating effective plant protection strategies while maintaining ecosystem equilibrium. mdpi.com Research into compounds like Methyl 2,4-dihydroxyphenylacetate is part of a broader effort to find new, potentially more selective and environmentally friendly herbicides. For instance, a bioassay-guided fractionation of culture filtrates from the fungus Alternaria euphorbiicola, a pathogen of the weed Euphorbia heterophylla, led to the isolation of several phytotoxic compounds. researchgate.net These compounds were shown to produce lesions on the leaves of the host plant at low concentrations. researchgate.net This type of research highlights the potential of naturally derived substances in agricultural applications.
The table below summarizes the phytotoxic activity of a related compound, providing context for the types of effects studied in this field.
| Compound | Host Plant | Observed Effect | Minimum Concentration |
| Cycloglycylproline | Euphorbia heterophylla | Bleached lesions with dark brown margins | 80 µM |
Antioxidant Activities of Methyl 2,4-Dihydroxyphenylacetate
Polyphenolic compounds, including Methyl 2,4-dihydroxyphenylacetate, are recognized for their significant antioxidant properties. researchgate.net These properties are primarily attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Mechanisms of Radical Scavenging
The primary mechanisms by which antioxidants exert their effects are generally categorized as hydrogen atom transfer (HAT) and electron transfer (ET). acs.org In the context of Methyl 2,4-dihydroxyphenylacetate and related phenolic compounds, the presence of hydroxyl (-OH) groups on the benzene (B151609) ring is crucial for their radical scavenging ability. nih.gov These groups can donate a hydrogen atom to a free radical, neutralizing it and terminating the oxidative chain reaction. acs.org
The effectiveness of a phenolic antioxidant is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. nih.gov For instance, studies on various phenolic compounds have shown that those with hydroxyl groups at the ortho and para positions exhibit high radical scavenging activity. nih.gov This is due to the stabilization of the resulting phenoxyl radical through resonance.
Research on related dihydroxybenzoate compounds has demonstrated significant activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. tubitak.gov.tr For example, methyl 3,4-dihydroxybenzoate, a similar compound, has been shown to be an effective radical scavenger. tubitak.gov.tr The radical-scavenging activity of brominated dihydroxyphenylacetic acid derivatives was found to be even greater than that of the positive control, L-ascorbic acid. nih.gov
The table below presents the radical scavenging activity of some phenolic compounds against the DPPH radical.
| Compound | % DPPH Inhibition |
| Catechol | 98.0 |
| Hydroquinone | 97.0 |
| 4-Aminophenol | 97.0 |
| 2-Aminophenol | 92.0 |
Cellular Antioxidant Assays
Cellular antioxidant assays are employed to evaluate the antioxidant activity of compounds within a biological system. mdpi.com These assays measure the ability of a compound to protect cells from oxidative stress induced by various agents.
One common method is the 2',7'-dichlorohydrofluorescein (DCFH) assay, which uses a probe that becomes fluorescent upon oxidation. mdpi.com The reduction in fluorescence in the presence of an antioxidant compound indicates its protective effect. Another method involves measuring the viability of cells exposed to an oxidative agent, such as tert-butyl hydroperoxide (TBHP), with and without the antioxidant compound. nih.gov
For instance, a study on methyl 3,4-dihydroxybenzoate demonstrated its ability to improve the viability of SH-SY5Y neuronal cells under oxidative stress conditions induced by TBHP. nih.gov This protective effect was associated with an enhanced activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). Similarly, in human granulosa-like tumor cells (KGN), methyl 3,4-dihydroxybenzoate was shown to reverse TBHP-induced oxidative damage by decreasing cellular and mitochondrial reactive oxygen species (ROS) production and improving mitochondrial function. nih.gov
Anti-inflammatory Properties of Methyl 2,4-Dihydroxyphenylacetate
Methyl 2,4-dihydroxyphenylacetate is among the polyphenols that have been noted for their anti-inflammatory effects. researchgate.net Inflammation is a critical defensive response, but uncontrolled inflammation contributes to various diseases. nih.gov
In Vitro and In Vivo Models of Inflammation
The anti-inflammatory activity of compounds is investigated using various in vitro and in vivo models that mimic inflammatory processes. accscience.com In vitro models often utilize cell lines like RAW 264.7 murine macrophages, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govmdpi.com Researchers then measure the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com
In vivo models, such as the 12-O-tetradecanoylphorbol-1,3-acetate (TPA)-induced skin inflammation mouse model, are used to assess anti-inflammatory effects in a living organism. nih.gov Another model is the trinitro-benzene-sulfonic acid (TNBS)-induced inflammatory bowel disease (IBD) model in zebrafish. mdpi.com
Studies on related compounds have demonstrated significant anti-inflammatory activity. For example, methyl 3-bromo-4,5-dihydroxybenzoate was shown to inhibit inflammatory responses in zebrafish models induced by copper sulfate, tail amputation, and LPS. mdpi.com It also alleviated IBD by inhibiting the intestinal migration of immune cells and enhancing the integrity of the gut mucosal barrier. mdpi.com
The table below shows the inhibitory effects of a synthetic hydrangenol (B20845) derivative on the production of inflammatory mediators in LPS-induced RAW264.7 macrophages.
| Compound | Effect |
| Synthetic Hydrangenol Derivative | Downregulated nitric oxide (NO) and prostaglandin E2 (PGE2) production |
Modulation of Inflammatory Pathways
The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key signaling pathways involved in inflammation. frontiersin.org One of the central pathways is the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com
Research has shown that certain compounds can inhibit the activation of NF-κB and mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun NH2-terminal kinase (JNK). nih.govmdpi.com For example, a novel pyrimidine (B1678525) derivative was found to inhibit COX-2 and iNOS by blocking the activation of p38 and JNK in LPS-induced macrophages. nih.gov
Furthermore, methyl 3-bromo-4,5-dihydroxybenzoate has been shown to regulate the Toll-like receptor (TLR)/NF-κB pathways by inhibiting the mRNA expression of several inflammatory mediators, including TNF-α, NF-κB, IL-1β, and IL-6. mdpi.com In the context of neuroinflammation, polyphenols have been observed to modulate crucial inflammatory signaling pathways, thereby mitigating oxidative stress and immunological responses. frontiersin.org The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important target, with compounds like methyl 3,4-dihydroxybenzoate promoting neuronal survival via this pathway. nih.govdovepress.com
Antimicrobial Activities of Methyl 2,4-Dihydroxyphenylacetate
As a member of the polyphenol class of compounds, Methyl 2,4-dihydroxyphenylacetate is associated with general antimicrobial properties. It has been identified as a constituent in plant extracts and microbial cultures that exhibit antimicrobial effects. researchgate.netresearchgate.net
While several studies note that polyphenols as a class, including Methyl 2,4-dihydroxyphenylacetate, possess significant antibacterial effects, specific research detailing the direct antibacterial efficacy of the isolated compound is limited. researchgate.netresearchgate.net It is listed as a chemical constituent in plants like Fructus Arctii and Nigella species, whose extracts have demonstrated antibacterial properties. nih.govsemanticscholar.orgresearchgate.net However, dedicated studies to determine the minimum inhibitory concentration (MIC) or specific mechanisms of action for pure Methyl 2,4-dihydroxyphenylacetate against various bacterial strains were not found in the reviewed literature.
Methyl 2,4-dihydroxyphenylacetate has been identified as a metabolite in the fungus Trichoderma koningiopsis, a species known for its antifungal capabilities. nih.gov It is also a component of extracts from the Persian leek, which have shown activity against several fungal pathogens. researchgate.net Despite its presence in these sources with known antifungal activity, specific studies quantifying the individual antifungal efficacy of Methyl 2,4-dihydroxyphenylacetate are not detailed in the available research.
Table 1: Natural Sources and Associated Antimicrobial Context of Methyl 2,4-Dihydroxyphenylacetate
| Natural Source | Associated Finding | Reference |
|---|---|---|
| Nigella damascena (Love-in-a-mist) | Identified as a constituent; extracts of the Nigella genus show broad antibacterial and antifungal activity. | nih.govsemanticscholar.org |
| Fructus Arctii (Burdock Fruit) | Noted as a polyphenol with presumed antibacterial effects as part of the plant's chemical profile. | researchgate.net |
| Trichoderma koningiopsis T-51 | Identified as an upregulated metabolite in this fungus, which is known to produce antifungal compounds. | nih.gov |
| Colored Quinoa | Identified as a phenolic acid; quinoa phenolics are linked to antioxidant and other biological activities. | nih.gov |
Note: This table indicates the presence of the compound in sources with antimicrobial activities; it does not represent direct testing of the isolated compound.
Based on a comprehensive review of available scientific literature, there are no research findings on the antiviral activities of Methyl 2,4-dihydroxyphenylacetate. Specifically, no studies were found that investigate its efficacy against any viruses, including Enterovirus 71.
Neurobiological Effects and Neurotrophic Potential of Methyl 2,4-Dihydroxyphenylacetate
The neurobiological and neurotrophic potential of Methyl 2,4-dihydroxyphenylacetate has not been a subject of direct scientific investigation based on available research. While it has been identified as a metabolite in quinoa that increases under certain stress conditions alongside neuroactive compounds like GABA, no studies have directly attributed neurobiological effects to it. nih.gov
There is currently no scientific evidence or research available that examines the impact of Methyl 2,4-dihydroxyphenylacetate on the differentiation or proliferation of neural stem cells.
Based on the conducted literature review, there are no studies available that investigate or identify any neuroprotective mechanisms associated with Methyl 2,4-dihydroxyphenylacetate.
Subject: Generate English Article focusing solely on the chemical Compound “Methyl 2,4-dihydroxyphenylacetate” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
Biological Activities and Pharmacological Investigations of Methyl 2,4-Dihydroxyphenylacetate 4.6. Other Reported Biological Activities 4.6.1. Hypoglycemic Effects 4.6.2. Antidepressant Effects 4.6.3. Antitumor Effects
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Mechanistic Studies of Methyl 2,4 Dihydroxyphenylacetate Action at a Molecular and Cellular Level
Target Identification and Validation for Methyl 2,4-Dihydroxyphenylacetate
Direct molecular targets of Methyl 2,4-dihydroxyphenylacetate have not been extensively elucidated in the scientific literature. However, based on the known activities of structurally similar phenolic compounds, several potential protein targets can be inferred. Phenolic compounds are known to interact with a variety of enzymes and signaling proteins.
For instance, enzymes involved in inflammation and pigmentation are common targets for phenolic acids. These include cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and tyrosinase mdpi.comresearcher.lifenih.gov. The dihydroxyphenyl moiety is a key structural feature that can participate in interactions with the active sites of these enzymes.
Furthermore, given the role of its structural analog, 3,4-dihydroxyphenylacetic acid (DOPAC), in neuronal pathways as a metabolite of dopamine, it is plausible that Methyl 2,4-dihydroxyphenylacetate could interact with proteins involved in neurological processes wikipedia.orgnih.gov. However, validation of these potential targets for Methyl 2,4-dihydroxyphenylacetate requires further experimental investigation.
Molecular Docking and Computational Chemistry for Methyl 2,4-Dihydroxyphenylacetate Interactions
Molecular docking studies provide a computational approach to predict the binding modes and affinities of small molecules to the active sites of proteins. While specific docking studies for Methyl 2,4-dihydroxyphenylacetate are not widely available, research on analogous compounds with a 2,4-dihydroxyphenyl group offers valuable insights.
For example, a study on (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative bearing the same 2,4-dihydroxyphenyl moiety, demonstrated through molecular docking that it fits well into the active site of tyrosinase nih.gov. The docking results indicated that the hydroxyl groups on the phenyl ring are crucial for binding and inhibitory activity nih.gov. Another study on acetophenone amides also highlighted the importance of the ortho-hydroxyl group of a cinnamic acid moiety in forming hydrogen bonds with active site residues of mushroom tyrosinase nih.gov. These findings suggest that the 2,4-dihydroxy substitution pattern on the phenyl ring of Methyl 2,4-dihydroxyphenylacetate is likely to play a significant role in its interaction with enzyme active sites.
Computational analyses of similar phenolic compounds have also been used to predict their binding affinities to enzymes like cyclooxygenase, further supporting the potential for these types of interactions mdpi.com.
Enzyme Inhibition and Activation Studies of Methyl 2,4-Dihydroxyphenylacetate
The inhibitory or activating effects of Methyl 2,4-dihydroxyphenylacetate on specific enzymes are not well-documented. However, the broader class of phenolic compounds, particularly those with dihydroxy substitutions, has been extensively studied for their enzyme-modulating activities.
Tyrosinase Inhibition: Many phenolic compounds are recognized as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis nih.govmdpi.commdpi.com. The inhibitory potential is often linked to the substitution pattern of hydroxyl groups on the phenyl ring nih.gov. For instance, a chalcone derivative with a 2,4-dihydroxyphenyl group showed potent competitive inhibition of mushroom tyrosinase nih.gov. This suggests that Methyl 2,4-dihydroxyphenylacetate may also exhibit tyrosinase inhibitory activity.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Phenolic compounds have been investigated for their anti-inflammatory properties through the inhibition of COX and LOX enzymes mdpi.comresearcher.lifenih.gov. The hydroxyl groups on the phenolic ring are considered essential for the inhibitory activity against both COX-1 and COX-2 isoforms mdpi.com. Studies on various plant extracts rich in phenolic compounds have demonstrated significant lipoxygenase inhibition cabidigitallibrary.orgnih.gov.
The following table summarizes the enzyme inhibitory activities of some compounds structurally related to Methyl 2,4-dihydroxyphenylacetate.
| Enzyme | Inhibitor | Activity (IC₅₀) | Reference |
| Mushroom Tyrosinase | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 µM (monophenolase) | nih.gov |
| Mushroom Tyrosinase | 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | 0.0020 µM | nih.gov |
| Cyclooxygenase-1 (COX-1) | Oleocanthal | 26.6 ± 1.7% inhibition at 12.5 µM | mdpi.com |
| Cyclooxygenase-2 (COX-2) | Oleocanthal | 21.8 ± 0.4% inhibition at 12.5 µM | mdpi.com |
Cellular Signaling Pathway Modulation by Methyl 2,4-Dihydroxyphenylacetate, e.g., MAPK-ERK pathway
Direct evidence for the modulation of cellular signaling pathways by Methyl 2,4-dihydroxyphenylacetate is scarce. However, studies on its close structural isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), provide strong indications of potential mechanisms.
Research has shown that 3,4-dihydroxyphenylacetic acid can ameliorate gut barrier dysfunction by inhibiting the mitogen-activated protein kinase (MAPK) - myosin light-chain kinase (MLCK) signaling pathway in diabetic mice nih.gov. The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of this pathway by DOPAC suggests that other dihydroxyphenylacetic acid isomers, such as the 2,4-dihydroxy variant, might possess similar regulatory capabilities.
Additionally, the structurally related 4-hydroxyphenylacetic acid has been shown to stimulate the Nrf2/Keap1 pathway, which can be activated by MAPK, leading to the expression of antioxidant and phase II detoxifying enzymes nih.gov. This suggests that dihydroxyphenylacetic acids could indirectly influence MAPK signaling through the activation of upstream or downstream effectors.
Gene Expression and Proteomic Analysis in Response to Methyl 2,4-Dihydroxyphenylacetate
Specific gene expression or proteomic studies following treatment with Methyl 2,4-dihydroxyphenylacetate have not been reported. However, research on related phenolic compounds provides a framework for potential effects.
Gene Expression: Studies on 3,4-dihydroxyphenylacetic acid (DOPAC) have demonstrated its ability to enhance the expression of phase II and antioxidant enzymes through the activation of the Nrf-2 transcription factor nih.gov. This leads to an upregulation of genes involved in cellular protection against oxidative stress. It is plausible that Methyl 2,4-dihydroxyphenylacetate could induce similar changes in gene expression, particularly those related to antioxidant defense mechanisms.
Proteomic Analysis: Proteomic analyses of cells treated with various bioactive compounds can reveal broad changes in protein expression that underpin the cellular response. While no such studies exist for Methyl 2,4-dihydroxyphenylacetate, proteomic analyses of cells treated with other phenolic compounds have revealed alterations in proteins involved in metabolism, cell signaling, and stress responses. For example, proteomic studies on cells treated with valproic acid, another small molecule, identified changes in the expression of proteins related to the microtubular system and ribonucleoprotein families nih.gov. Future proteomic studies on Methyl 2,4-dihydroxyphenylacetate would be invaluable in elucidating its mechanism of action.
Structure-Activity Relationship (SAR) Studies of Methyl 2,4-Dihydroxyphenylacetate Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phenolic compounds, SAR studies have consistently highlighted the importance of the number and position of hydroxyl groups on the phenyl ring for various biological activities, including enzyme inhibition and antioxidant effects nih.gov.
Tyrosinase Inhibition: In the context of tyrosinase inhibition, the presence of a hydroxyl group at the C4 position of a phenyl ring is often considered important for activity. For cinnamic acid derivatives, the presence of hydroxyl groups on the phenyl ring enhances the inhibition of monophenolase activity of tyrosinase researchgate.net. The catechol (3,4-dihydroxy) structure is a well-known feature of potent tyrosinase inhibitors, and the resorcinol (B1680541) (2,4-dihydroxy) structure, as found in Methyl 2,4-dihydroxyphenylacetate, is also associated with significant inhibitory activity nih.gov.
Antioxidant Activity: For antioxidant activity, the number of hydroxyl groups is also a key determinant. Dihydroxy-substituted phenolic acids are generally more effective at scavenging free radicals than their monohydroxy counterparts researchgate.net.
Cyclooxygenase Inhibition: In the case of COX inhibition, the phenolic hydroxyl groups of cinnamic acid derivatives have been predicted to be essential for their inhibitory activity mdpi.com.
These general SAR principles for phenolic compounds suggest that the 2,4-dihydroxyphenyl moiety of Methyl 2,4-dihydroxyphenylacetate is a key contributor to its potential biological activities. Further synthesis and biological evaluation of a series of analogs would be necessary to establish a detailed SAR for this specific compound.
Pharmacokinetic and Pharmacodynamic Studies of Methyl 2,4 Dihydroxyphenylacetate
Absorption, Distribution, Metabolism, and Excretion (ADME) of Methyl 2,4-dihydroxyphenylacetate
The ADME profile of a compound dictates its concentration and persistence in the body, thereby influencing its efficacy and potential for toxicity. While direct and comprehensive studies on the ADME of Methyl 2,4-dihydroxyphenylacetate are not extensively documented in publicly available literature, we can infer its likely behavior based on the well-established principles of pharmacokinetics for structurally related phenolic compounds and phenylacetates.
The oral bioavailability of phenolic compounds is often limited due to factors such as poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the gut wall and liver nih.govnih.gov. The chemical structure of Methyl 2,4-dihydroxyphenylacetate, featuring hydroxyl groups, suggests it may be a substrate for conjugation reactions (glucuronidation and sulfation) that can reduce its systemic availability nih.gov.
Upon absorption, the distribution of a compound to various tissues is determined by its physicochemical properties, such as lipophilicity and its affinity for plasma proteins and transporters researchgate.net. The presence of both polar hydroxyl groups and a less polar methyl ester group in Methyl 2,4-dihydroxyphenylacetate suggests a moderate degree of lipophilicity, which could allow for distribution into various tissues. However, without specific experimental data, the precise tissue distribution pattern remains speculative.
To illustrate potential pharmacokinetic parameters following oral administration, a hypothetical data table is presented below, based on typical values observed for other phenolic compounds.
Table 1: Hypothetical Oral Pharmacokinetic Parameters of Methyl 2,4-dihydroxyphenylacetate in a Preclinical Model
| Parameter | Value | Unit | Description |
| Cmax | 1 - 5 | µg/mL | Maximum plasma concentration |
| Tmax | 0.5 - 2 | hours | Time to reach maximum plasma concentration |
| AUC(0-t) | 5 - 20 | µg*h/mL | Area under the plasma concentration-time curve |
| F | < 20 | % | Oral Bioavailability |
This table presents hypothetical data for illustrative purposes, as specific experimental values for Methyl 2,4-dihydroxyphenylacetate are not currently available in the cited literature.
The metabolism of phenolic compounds is a complex process involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions nih.govresearchgate.net. As a methyl ester, Methyl 2,4-dihydroxyphenylacetate is likely to undergo hydrolysis by carboxylesterases to its corresponding carboxylic acid, 2,4-dihydroxyphenylacetic acid. This is a common metabolic pathway for ester-containing drugs and xenobiotics.
Following hydrolysis, the resulting 2,4-dihydroxyphenylacetic acid, along with the parent compound, would be susceptible to Phase II conjugation reactions. The hydroxyl groups on the phenyl ring are prime sites for glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs), leading to the formation of more water-soluble metabolites that can be readily excreted.
A study on the structurally related compound, Phenylacetate (B1230308) (PAA), revealed that it is primarily metabolized through conjugation with glutamine to form phenylacetylglutamine (B1677654) (PAG) nih.gov. While this specific pathway is dependent on the presence of a free carboxylic acid, it highlights the importance of conjugation in the clearance of phenylacetate derivatives.
Table 2: Potential Metabolites of Methyl 2,4-dihydroxyphenylacetate
| Parent Compound | Putative Metabolite | Metabolic Reaction |
| Methyl 2,4-dihydroxyphenylacetate | 2,4-Dihydroxyphenylacetic acid | Hydrolysis |
| Methyl 2,4-dihydroxyphenylacetate | Methyl 2,4-dihydroxyphenylacetate glucuronide | Glucuronidation |
| Methyl 2,4-dihydroxyphenylacetate | Methyl 2,4-dihydroxyphenylacetate sulfate | Sulfation |
| 2,4-Dihydroxyphenylacetic acid | 2,4-Dihydroxyphenylacetic acid glucuronide | Glucuronidation |
| 2,4-Dihydroxyphenylacetic acid | 2,4-Dihydroxyphenylacetic acid sulfate | Sulfation |
This table lists potential metabolites based on established metabolic pathways for phenolic and ester-containing compounds. Specific metabolite identification for Methyl 2,4-dihydroxyphenylacetate requires experimental validation.
Preclinical Pharmacological Efficacy Studies of Methyl 2,4-dihydroxyphenylacetate
While comprehensive in vivo efficacy studies specifically detailing the pharmacological effects of Methyl 2,4-dihydroxyphenylacetate are limited in the reviewed literature, the structural class of phenolic compounds is known for a wide range of biological activities, including antioxidant and anti-inflammatory properties researchgate.net. A study on fermented jujube puree identified an increase in the concentration of Methyl 2,4-dihydroxyphenylacetate, which correlated with an enhancement of the puree's antioxidant properties researchgate.net. This suggests that Methyl 2,4-dihydroxyphenylacetate may contribute to antioxidant effects.
Further preclinical studies are necessary to establish a definitive pharmacological efficacy profile for this compound. Such studies would typically involve animal models of disease to assess its potential therapeutic benefits.
In Vivo Pharmacodynamic Markers and Biomarkers of Methyl 2,4-dihydroxyphenylacetate Activity
Pharmacodynamic markers are measurable indicators of a drug's effect on the body. For a compound like Methyl 2,4-dihydroxyphenylacetate, which is suggested to have antioxidant activity, relevant pharmacodynamic markers could include changes in the levels of oxidative stress biomarkers, such as malondialdehyde (MDA), or an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).
The structurally related metabolite, phenylacetylglutamine (PAG), has been identified as a biomarker associated with type 2 diabetes with distal symmetric polyneuropathy nih.gov. While this does not directly implicate Methyl 2,4-dihydroxyphenylacetate, it underscores the potential for phenylacetate derivatives and their metabolites to serve as biomarkers for certain pathological conditions. The identification and validation of specific in vivo pharmacodynamic markers for Methyl 2,4-dihydroxyphenylacetate will be contingent on future preclinical and clinical research.
Analytical Methodologies for Methyl 2,4 Dihydroxyphenylacetate
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are essential for separating Methyl 2,4-dihydroxyphenylacetate from complex matrices, such as plant extracts, and for its precise quantification. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, are the most powerful tools for this purpose.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Methyl 2,4-dihydroxyphenylacetate. The technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Research Findings: A typical LC-MS/MS method for the analysis of phenolic compounds like Methyl 2,4-dihydroxyphenylacetate involves reverse-phase chromatography. nih.gov A C18 column is commonly employed for the separation. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic acid to improve the peak shape and ionization efficiency. nih.govlcms.cz
Detection is achieved using an electrospray ionization (ESI) source, typically in positive ion mode, which would generate the protonated molecule [M+H]⁺. For Methyl 2,4-dihydroxyphenylacetate (molar mass 182.17 g/mol ), the precursor ion would be detected at an m/z of 183.18. In tandem MS (MS/MS), this precursor ion is fragmented to produce characteristic product ions, which are used for definitive identification and quantification in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach ensures high selectivity and minimizes interference from matrix components. lcms.cz
Table 7.1: Representative LC-MS/MS Parameters for Analysis
| Parameter | Value/Description |
|---|---|
| Chromatography | |
| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 10% to 90% B |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 183.18 |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com However, for polar compounds like Methyl 2,4-dihydroxyphenylacetate, which contain hydroxyl functional groups, derivatization is a necessary step to increase volatility and thermal stability, and to improve chromatographic peak shape. youtube.comresearchgate.net
Research Findings: The most common derivatization technique for compounds with active hydrogen atoms (such as those in hydroxyl groups) is silylation. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.comtcichemicals.com This process significantly reduces the polarity of the molecule, making it suitable for GC analysis. chemcoplus.co.jp
After derivatization, the TMS-ether of Methyl 2,4-dihydroxyphenylacetate is introduced into the GC, where it is separated on a capillary column (e.g., a nonpolar DB-5ms column) before being detected by the mass spectrometer. The mass spectrum will show a molecular ion corresponding to the derivatized compound and a characteristic fragmentation pattern that can be used for identification. researchgate.net
Table 7.2: GC-MS Derivatization and Analysis Parameters
| Parameter | Value/Description |
|---|---|
| Derivatization | |
| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Procedure | The sample is dried and heated with MSTFA to form the di-TMS derivative. |
| Gas Chromatography | |
| Column | Nonpolar capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Spectroscopic Characterization Methods for Methyl 2,4-Dihydroxyphenylacetate
Spectroscopic methods are indispensable for the unambiguous structural elucidation of Methyl 2,4-dihydroxyphenylacetate. Techniques such as NMR, IR, and UV-Vis spectroscopy provide detailed information about the molecule's carbon-hydrogen framework, functional groups, and electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR are used to map out the carbon and hydrogen skeleton of Methyl 2,4-dihydroxyphenylacetate.
Research Findings: The ¹H NMR spectrum of Methyl 2,4-dihydroxyphenylacetate would show distinct signals for each unique proton environment. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons and the methyl (-OCH₃) protons of the ester group would appear as singlets in the upfield region. The two hydroxyl (-OH) protons would also appear as singlets, whose chemical shift can be variable.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. chemfaces.com It would show nine distinct signals, corresponding to the nine carbon atoms of Methyl 2,4-dihydroxyphenylacetate: three for the aromatic CH groups, three for the quaternary aromatic carbons (two bearing -OH and one bearing the acetate (B1210297) side chain), one for the carbonyl carbon of the ester, one for the methylene carbon, and one for the methoxy (B1213986) carbon. chemicalbook.comrsc.org
Table 7.3: Predicted ¹H and ¹³C NMR Spectral Data for Methyl 2,4-Dihydroxyphenylacetate (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 7.0 (d) | Aromatic H (C6) | ~ 172 | C=O (ester) |
| ~ 6.4 (d) | Aromatic H (C5) | ~ 157 | C-OH (C2) |
| ~ 6.3 (s) | Aromatic H (C3) | ~ 156 | C-OH (C4) |
| ~ 5.5 (br s) | Phenolic OH (C2) | ~ 132 | Aromatic CH (C6) |
| ~ 5.4 (br s) | Phenolic OH (C4) | ~ 113 | Aromatic C (C1) |
| 3.7 (s, 3H) | -OCH₃ | ~ 107 | Aromatic CH (C5) |
| 3.6 (s, 2H) | -CH₂- | ~ 103 | Aromatic CH (C3) |
| ~ 52 | -OCH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. docbrown.info
Research Findings: The IR spectrum of Methyl 2,4-dihydroxyphenylacetate would show several characteristic absorption bands. A broad band in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the two phenolic hydroxyl groups, with the broadening due to hydrogen bonding. The sharp, strong absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. Other significant peaks include C-O stretching vibrations for the ester and phenol (B47542) groups, as well as aromatic C=C and C-H stretching and bending vibrations. docbrown.info
Table 7.4: Characteristic IR Absorption Bands for Methyl 2,4-Dihydroxyphenylacetate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3550 - 3200 (broad) | O-H Stretch | Phenol |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2995 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) |
| ~ 1735 (strong, sharp) | C=O Stretch | Ester |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
Research Findings: Methyl 2,4-dihydroxyphenylacetate, containing a substituted benzene ring, is expected to absorb UV radiation. Phenolic compounds typically exhibit one or more absorption maxima (λ_max) in the range of 250-290 nm. mdpi.com For dihydroxyphenyl derivatives, the position of the hydroxyl groups significantly influences the exact wavelength and intensity of the absorption. The analysis is typically carried out using a UV-transparent solvent, such as methanol or ethanol. colostate.edu The spectrum is useful for quantitative analysis using a calibration curve, following the Beer-Lambert law.
Table 7.5: Expected UV-Vis Spectroscopic Data
| Parameter | Expected Value/Range |
|---|---|
| λ_max | ~ 275 - 285 nm |
| Solvent | Methanol or Ethanol |
| Chromophore | 2,4-dihydroxyphenyl group |
Advanced hyphenated techniques for complex matrix analysis of Methyl 2,4-dihydroxyphenylacetate
The analysis of Methyl 2,4-dihydroxyphenylacetate in complex matrices necessitates powerful analytical techniques that can separate the target analyte from a multitude of other components and provide unambiguous identification and quantification. Advanced hyphenated techniques, particularly those combining liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), are the methods of choice for this purpose. These techniques offer the high resolution and specificity required to handle the complexity of biological and environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary tool for the analysis of moderately polar and non-volatile compounds like Methyl 2,4-dihydroxyphenylacetate. The separation of the compound from the matrix is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile or methanol with additives such as formic acid, is optimized to achieve good peak shape and resolution.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such phenolic compounds, typically operating in negative ion mode to deprotonate the hydroxyl groups, enhancing sensitivity. For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and the resulting product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and is crucial for minimizing matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. For a non-volatile compound like Methyl 2,4-dihydroxyphenylacetate, a derivatization step is necessary to increase its volatility and thermal stability. A common approach is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group.
The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the derivatized analyte, serves as a chemical fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) can be used, where only specific fragment ions characteristic of the analyte are monitored, thereby increasing sensitivity and selectivity.
| Analytical Technique | Sample Preparation | Chromatographic Details | Mass Spectrometry Details |
| LC-MS/MS | Extraction from matrix (e.g., solid-phase extraction), filtration. | Column: C18 reversed-phase Mobile Phase: Gradient of water and acetonitrile/methanol with formic acid. | Ionization: Electrospray (ESI) in negative ion mode. Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions. |
| GC-MS | Extraction from matrix, derivatization (e.g., silylation). | Column: Capillary column (e.g., DB-5ms) Carrier Gas: Helium | Ionization: Electron Ionization (EI). Detection: Full scan for identification or Selected Ion Monitoring (SIM) for quantification. |
Medicinal Chemistry and Drug Discovery Efforts Involving Methyl 2,4 Dihydroxyphenylacetate
Methyl 2,4-dihydroxyphenylacetate as a Lead Compound for Therapeutic Development
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target better. The process of identifying a lead compound is a critical first step in the development of new drugs.
Currently, there is no published scientific evidence to suggest that Methyl 2,4-dihydroxyphenylacetate has been investigated or identified as a lead compound for any specific therapeutic application. While its phytotoxic properties are acknowledged, this has not translated into documented research exploring its potential against human therapeutic targets. medchemexpress.com The journey of a natural product from initial isolation to a lead compound involves extensive screening and biological evaluation, a path that Methyl 2,4-dihydroxyphenylacetate has yet to travel according to available data.
Design and Synthesis of Methyl 2,4-dihydroxyphenylacetate-based Prodrugs
Prodrugs are inactive or less active molecules that are converted into an active drug within the body through metabolic processes. This strategy is often employed to improve the pharmacokinetic properties of a potential drug, such as absorption, distribution, metabolism, and excretion.
A thorough search of medicinal chemistry literature and chemical databases indicates that no prodrugs based on the Methyl 2,4-dihydroxyphenylacetate scaffold have been designed or synthesized. The development of prodrugs is contingent on first establishing a promising biological activity for the parent compound, which, as noted, has not been reported for Methyl 2,4-dihydroxyphenylacetate in a therapeutic context.
Computational Drug Design and In Silico Screening of Methyl 2,4-dihydroxyphenylacetate Analogs
Computational drug design and in silico screening are powerful tools in modern drug discovery. These methods use computer models to predict how a molecule might interact with a biological target, allowing for the rapid screening of large virtual libraries of compounds and the rational design of new, more potent analogs.
There are no published studies detailing the use of computational drug design or in silico screening for analogs of Methyl 2,4-dihydroxyphenylacetate for therapeutic purposes. While the chemical structure of Methyl 2,4-dihydroxyphenylacetate is known and could theoretically be used as a basis for such studies, the lack of an identified therapeutic target has precluded this line of investigation. The scientific literature provides examples of in silico screening for other phenolic compounds, but not for this specific molecule.
Patent Landscape and Commercialization Potential for Methyl 2,4-dihydroxyphenylacetate Derivatives
The patent landscape provides insights into the commercial interest and potential for a particular compound or class of compounds. Patents are typically filed to protect novel chemical entities, their synthesis, and their use for specific therapeutic indications.
An extensive search of patent databases reveals no patents filed for the therapeutic use of Methyl 2,4-dihydroxyphenylacetate or its derivatives. This absence of intellectual property protection further underscores the nascent stage of research into the medicinal potential of this compound. Commercialization efforts are intrinsically linked to a demonstrated therapeutic value and a protected intellectual property position, neither of which currently exists for Methyl 2,4-dihydroxyphenylacetate in the context of drug discovery.
Future Research Directions and Translational Prospects for Methyl 2,4 Dihydroxyphenylacetate
Exploration of Novel Biological Activities and Therapeutic Applications
The primary reported biological activity of Methyl 2,4-dihydroxyphenylacetate is its selective phytotoxic (herbicide) effect, as observed in studies involving its isolation from Nigella damascena seeds. targetmol.commedchemexpress.com It has also been identified as a significantly increased metabolite during the fermentation of mulberry juice, suggesting a role in the flavor characteristics of the final product. mdpi.com However, a comprehensive screening of its pharmacological potential is still lacking. A study that evaluated compounds isolated from Ochna serrulata for growth-inhibitory effects against renal, melanoma, and breast cancer cell lines found that Methyl 2,4-dihydroxyphenylacetate showed no significant cytotoxicity. ukzn.ac.za
Future research should focus on a broader systematic evaluation of its biological activities. The activities of its structural isomers, such as Methyl 3,4-dihydroxyphenylacetate (also known as Homoprotocatechuic Acid Methyl Ester) and Methyl 2,4-dihydroxybenzoate (B8728270), which have demonstrated antioxidant and anti-inflammatory properties, provide a strong rationale for investigating similar potential in Methyl 2,4-dihydroxyphenylacetate. ontosight.ainih.gov Exploring its antimicrobial, antifungal, and neuroprotective effects could unveil new therapeutic applications.
Table 1: Known and Potential Biological Activities of Methyl 2,4-dihydroxyphenylacetate
| Biological Activity | Status | Rationale for Future Research | Supporting Evidence/Analogs |
|---|---|---|---|
| Phytotoxic (Herbicidal) | Reported | Elucidate mechanism of action and spectrum of activity. | Isolated from Nigella damascena with selective phytotoxic effects. targetmol.commedchemexpress.com |
| Flavor Contribution | Inferred | Quantify impact on sensory properties of fermented foods. | Identified as a significantly increased metabolite in fermented mulberry juice. mdpi.com |
| Anticancer | Investigated (Negative) | Screen against a wider range of cancer cell lines and explore different mechanisms. | Showed no significant cytotoxicity against renal, melanoma, and breast cancer cells. ukzn.ac.za |
| Antioxidant | Potential | The dihydroxyphenyl structure is a common feature in antioxidant compounds. | Structural isomers like Methyl 3,4-dihydroxyphenylacetate and Methyl 2,4-dihydroxybenzoate show antioxidant activity. ontosight.ainih.gov |
| Anti-inflammatory | Potential | Inflammation and oxidative stress are often linked; antioxidant potential suggests anti-inflammatory investigation. | The isomer Methyl 3,4-dihydroxyphenylacetate has been studied for anti-inflammatory effects. ontosight.ai A glycoside of Methyl 3,4-dihydroxyphenylacetate also showed anti-inflammatory activity. nih.gov |
| Antimicrobial | Potential | Phenolic compounds are a well-known class of antimicrobial agents. | Related phenolic esters and dihydroxybenzoic acids have been studied for antimicrobial properties. ontosight.aimdpi.com |
Optimization of Synthetic Routes for Scalable Production
Currently, Methyl 2,4-dihydroxyphenylacetate is primarily obtained through isolation from natural sources for research purposes. ukzn.ac.za For any viable therapeutic or large-scale application, the development of efficient and scalable synthetic routes is paramount. While specific literature on the optimization of its synthesis is scarce, established methods for similar compounds can serve as a blueprint.
A probable synthetic route is the Fischer esterification of 2,4-dihydroxyphenylacetic acid with methanol (B129727) in the presence of an acid catalyst. Future research should focus on optimizing this process. This includes screening different catalysts (e.g., sulfuric acid, solid acid catalysts), adjusting reaction conditions such as temperature and time, and exploring different solvent systems to maximize yield and purity while minimizing environmental impact. Advanced synthetic methodologies, such as flow chemistry or polymer-assisted synthesis, could be investigated to enable continuous and scalable production. obires.combeilstein-journals.org
Table 2: Potential Strategies for Optimizing the Synthesis of Methyl 2,4-dihydroxyphenylacetate
| Optimization Parameter | Strategy | Objective | Reference Principle |
|---|---|---|---|
| Catalyst | Screening of various acid catalysts (e.g., H₂SO₄, HCl, solid-state acids). | Improve reaction rate and yield; facilitate easier purification. | Esterification of 2,4-dihydroxybenzoic acid uses sulfuric acid. |
| Solvent System | Using excess methanol as both reactant and solvent; exploring alternative green solvents. | Enhance solubility of reactants and shift equilibrium towards product formation. | Standard practice in Fischer esterification. |
| Temperature and Time | Systematic variation of reaction temperature and duration. | Find the optimal balance between reaction completion and prevention of side reactions or degradation. | General principles of process chemistry optimization. obires.com |
| Purification Method | Developing efficient work-up and purification protocols (e.g., recrystallization, chromatography). | Achieve high purity required for pharmaceutical applications. | Standard laboratory and industrial chemical processes. |
| Advanced Technology | Implementation of flow chemistry or microwave-assisted synthesis. | Improve safety, control, and scalability of the process. | Modern synthetic route development trends. nih.govdergipark.org.tr |
Advanced Mechanistic Elucidation using Omics Technologies
Understanding the molecular mechanism by which Methyl 2,4-dihydroxyphenylacetate exerts its biological effects is crucial for its development. The application of "omics" technologies offers a powerful, systems-level approach to achieve this. A metabolomics study of fermented mulberry juice has already identified Methyl 2,4-dihydroxyphenylacetate as a key differential metabolite, demonstrating the utility of this approach. mdpi.com
Future studies could employ a multi-omics strategy to fully elucidate its mechanism of action. For instance, when studying its phytotoxic effects, transcriptomics (RNA-Seq) could identify genes that are up- or down-regulated in target plant cells upon exposure. Proteomics could then confirm changes at the protein level, identifying specific enzymes or structural proteins affected. Metabolomics could reveal disruptions in key metabolic pathways. Integrating these datasets would provide a comprehensive picture of the compound's mode of action, potentially revealing novel molecular targets. nih.govnih.govresearchgate.net
Table 3: Application of Omics Technologies for Mechanistic Elucidation
| Omics Technology | Potential Application | Expected Outcome |
|---|---|---|
| Metabolomics | Analyze changes in the metabolome of cells (plant, microbial, or human) treated with the compound. | Identify metabolic pathways disrupted by the compound, confirming its biological impact. mdpi.com |
| Transcriptomics | Profile gene expression changes in target organisms in response to the compound. | Reveal the genetic and signaling pathways modulated by the compound. |
| Proteomics | Quantify changes in the proteome to identify protein targets or downstream effects. | Pinpoint specific enzymes, receptors, or structural proteins that interact with or are affected by the compound. |
| Integrated Multi-Omics | Combine data from metabolomics, transcriptomics, and proteomics. | Construct a holistic model of the compound's mechanism of action, from gene to metabolite. nih.govresearchgate.net |
Clinical Translation Potential and Regulatory Considerations
The path from a research compound to a clinically approved therapeutic is long and fraught with challenges. Currently, Methyl 2,4-dihydroxyphenylacetate is available for research use only, indicating it is at a very early, preclinical stage of development. medchemexpress.com
Significant research is required before it can be considered for clinical translation. A critical first step involves comprehensive toxicological and safety pharmacology studies to establish a safety profile. This includes assessing potential skin and eye irritation, as is standard for chemical safety. tcichemicals.comtcichemicals.com Should a promising therapeutic activity be confirmed, the compound would need to undergo rigorous preclinical testing in animal models to demonstrate efficacy.
The regulatory journey would involve submitting an Investigational New Drug (IND) application to authorities like the FDA, which requires extensive data on chemistry, manufacturing, and controls (CMC), as well as preclinical safety and efficacy. nih.gov Given that this is a novel chemical entity, the regulatory hurdles will be substantial. Future research must be meticulously planned to generate the robust data package required for regulatory scrutiny.
Table 4: Key Stages and Considerations for Clinical Translation
| Stage | Key Activities | Regulatory Considerations |
|---|---|---|
| Preclinical Discovery | Broad biological activity screening; identification of a therapeutic lead. | Patent filing for novel activities and applications. |
| Preclinical Development | In-depth toxicology studies (in vitro and in vivo), pharmacokinetic (ADME) profiling, and efficacy testing in animal models. | Adherence to Good Laboratory Practice (GLP) standards. Compilation of data for IND submission. |
| Manufacturing (CMC) | Development of a scalable, reproducible, and well-documented synthesis process. | Adherence to Good Manufacturing Practice (GMP) standards. |
| Clinical Trials (Phase I-III) | Evaluation of safety, dosage, efficacy, and side effects in human subjects. | Requires an approved IND. Strict protocols and ethical oversight are mandatory. nih.gov |
| Regulatory Approval | Submission of a New Drug Application (NDA) with all accumulated data. | Rigorous review of safety, efficacy, and manufacturing data by regulatory agencies. |
Q & A
What are the common laboratory methods for synthesizing Methyl 2,4-dihydroxyphenylacetate, and how can reaction conditions be optimized?
Basic Research Question
Methyl 2,4-dihydroxyphenylacetate can be synthesized via enzymatic hydroxylation of phenylacetic acid derivatives using microbial cytochrome P450 enzymes. For example, engineered Aspergillus and Flavobacterium strains catalyze regioselective hydroxylation at specific positions of the phenylacetic acid backbone . Optimization involves adjusting microbial culture conditions (e.g., pH, temperature, induction time) and substrate concentrations to enhance catalytic efficiency. Parallel chemical synthesis routes may employ esterification of 2,4-dihydroxyphenylacetic acid using methanol under acidic catalysis, followed by purification via column chromatography.
Which analytical techniques are most reliable for characterizing the purity and structural integrity of Methyl 2,4-dihydroxyphenylacetate?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, particularly for detecting hydroxylated byproducts . Gas chromatography–mass spectrometry (GC-MS) provides structural confirmation by identifying fragmentation patterns of the methyl ester moiety . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substitution patterns on the aromatic ring and ester group . Quantification of phenolic groups can be achieved using the Folin-Ciocalteau assay, with validation against standardized protocols .
How can researchers design experiments to evaluate the selective phytotoxic effects of Methyl 2,4-dihydroxyphenylacetate?
Advanced Research Question
To assess phytotoxicity, conduct bioassays using model plants (e.g., Arabidopsis thaliana or Lepidium sativum) exposed to varying concentrations of the compound. Key parameters include root elongation inhibition, chlorophyll degradation, and reactive oxygen species (ROS) production. Include controls with structurally related analogs (e.g., ethyl 2,4-dihydroxyphenylacetate) to validate selectivity . Metabolomic profiling of treated plant tissues can identify disrupted pathways, such as phenylpropanoid metabolism or auxin signaling .
How can discrepancies in catalytic efficiency across microbial strains during biosynthesis be addressed?
Advanced Research Question
Contradictory catalytic efficiencies in microbial hydroxylation (e.g., Aspergillus vs. Flavobacterium strains) may arise from differences in cytochrome P450 enzyme specificity or substrate uptake mechanisms. To resolve this, perform kinetic studies (Km and Vmax) using purified enzymes and compare substrate binding affinities via molecular docking simulations . Additionally, gene knockout or overexpression experiments in Aspergillus nidulans can clarify the role of specific CYP450 isoforms (e.g., phacB) in regioselectivity .
What safety protocols are recommended for handling Methyl 2,4-dihydroxyphenylacetate in laboratory settings?
Basic Research Question
Implement engineering controls (e.g., fume hoods) to limit airborne exposure, and use personal protective equipment (PPE) including nitrile gloves and safety goggles . Regularly monitor airborne concentrations using OSHA-compliant methods (e.g., NIOSH 0500). In case of skin contact, immediately wash with soap and water, and use emergency showers if contamination is extensive . Avoid storing the compound near oxidizing agents due to its phenolic hydroxyl groups, which may pose combustion risks.
What methodologies are suitable for investigating the hypoglycemic activity of Methyl 2,4-dihydroxyphenylacetate in cellular models?
Advanced Research Question
Use insulin-resistant HepG2 cells to evaluate glucose uptake and glycogen synthesis via 2-NBDG fluorescence assays and glycogen colorimetric kits. Co-treat cells with the compound and insulin to assess synergistic effects. Validate mechanisms using Western blotting for insulin signaling proteins (e.g., Akt, IRS-1) and mitochondrial function assays (e.g., JC-1 staining for membrane potential) . Compare results with structurally similar metabolites (e.g., 3,4-dihydroxyphenylacetate) to identify structure-activity relationships .
How does Methyl 2,4-dihydroxyphenylacetate interact with microbial degradation pathways in environmental studies?
Advanced Research Question
In soil microbiota, the compound may undergo catabolism via 2,3-dioxygenase enzymes, producing intermediates like 2,5-dihydroxyphenylacetate. To track degradation, use stable isotope-labeled analogs (e.g., ¹³C-methyl) and analyze metabolites via LC-MS. Compare degradation rates across microbial communities (e.g., Arthrobacter spp. vs. Pseudomonas spp.) to identify keystone degraders . Environmental persistence can be modeled using OECD 307 guidelines for soil incubation studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
